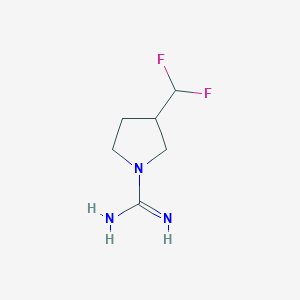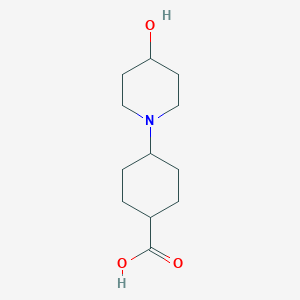
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Vue d'ensemble
Description
“2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a fluoromethyl group, which is a functional group consisting of a fluorine atom bonded to a methyl group .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a type of secondary amine. It also has a fluoromethyl group attached to the 3-position of the pyrrolidine ring . The exact three-dimensional structure would depend on the specific stereochemistry at the chiral centers in the molecule .Chemical Reactions Analysis
As a secondary amine, the compound could potentially undergo reactions typical of amines, such as acylation or alkylation. The fluoromethyl group might also undergo certain reactions, although fluorine is generally quite stable and less reactive than other halogens .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and stereochemistry. As a fluorinated compound, it might have unique properties compared to non-fluorinated analogs .Applications De Recherche Scientifique
Pyrrole and Pyrrolidine Derivatives
Pyrrole and its derivatives play a critical role in the structural foundation of vital biological molecules like heme and chlorophyll. The preparation of pyrrolidine derivatives, including 2-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-amine, often involves the condensation of amines with carbonyl-containing compounds. These derivatives find extensive applications in various fields due to their aromatic character and lack of basicity. For instance, polypyrroles form electrically conducting, highly stable films, while pyrrolidinones, prepared by reacting butyrolactone with primary amines, serve as intermediates, wetting agents, and solvents with low toxicity. The monomer 1-vinyl-2-pyrrolidinone, derived from 2-pyrrolidinone, highlights the importance of these derivatives in commercial and industrial applications (Anderson & Liu, 2000).
Organocatalysis by Fluorinated Pyrrolidines
A study by Sparr et al. (2009) introduced a fluorinated pyrrolidine derivative as a secondary amine organocatalyst. The incorporation of a fluorine atom adjacent to the pyrrolidine nitrogen was hypothesized to enhance asymmetric induction due to a conformational preference. This principle was demonstrated through crystallographic and computational studies, and the catalyst showed comparable enantioselectivity to established catalysts in epoxidation reactions. Such findings underscore the potential of fluorinated pyrrolidine derivatives in catalysis, possibly paving the way for novel organocatalytic reactions and catalyst design (Sparr et al., 2009).
Asymmetric Synthesis
The asymmetric synthesis of chiral compounds is a critical area in medicinal chemistry and drug development. Pyrrolidine derivatives have been effectively used as chiral ligands and catalysts in asymmetric synthesis, demonstrating high enantioselectivity and practicality. For instance, the synthesis of chiral C2-symmetric tetrasubstituted pyrrolidines from D-mannitol illustrates their utility in catalyzing reactions with significant chiral induction, which is vital for producing enantiomerically pure compounds (Masaki et al., 1992).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2/c8-5-7-1-3-10(6-7)4-2-9/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDFIMRQMVCNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





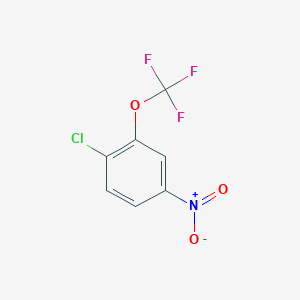
![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)
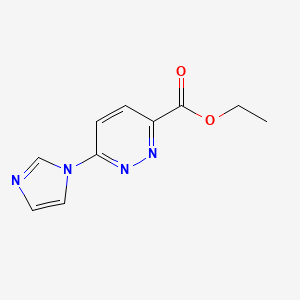
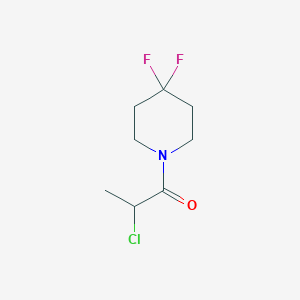

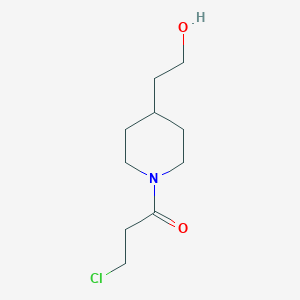

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)
